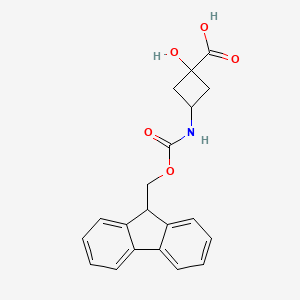
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-hydroxycyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-hydroxycyclobutane-1-carboxylic acid is a complex organic compound often used in peptide synthesis. It features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly employed in the synthesis of peptides to protect amino groups during the coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-hydroxycyclobutane-1-carboxylic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is usually achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Cyclobutane Ring: The cyclobutane ring is formed through a cyclization reaction, which can be achieved using various methods, including photochemical reactions or [2+2] cycloaddition reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of the starting amino compound are reacted with Fmoc chloride.
Efficient Cyclization: Industrial photochemical reactors or high-pressure reactors are used for the cyclization step.
Scalable Hydroxylation: Oxidation reactions are scaled up using industrial oxidants and continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can undergo reduction reactions to remove the Fmoc group, typically using piperidine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Osmium tetroxide, potassium permanganate.
Reduction: Piperidine, hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Deprotected amino acids.
Substitution: Various substituted cyclobutane derivatives.
Aplicaciones Científicas De Investigación
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-hydroxycyclobutane-1-carboxylic acid is widely used in:
Peptide Synthesis: As a protected amino acid, it is crucial in the stepwise synthesis of peptides.
Medicinal Chemistry: Used in the development of peptide-based drugs.
Biological Research: Helps in studying protein interactions and functions.
Industrial Applications: Employed in the synthesis of complex organic molecules for various industrial applications.
Mecanismo De Acción
The compound exerts its effects primarily through its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The hydroxyl group can participate in hydrogen bonding, influencing the folding and stability of the synthesized peptides.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-L-alanine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-L-phenylalanine: Similar in function but with a different side chain.
Fmoc-L-lysine: Contains an additional amino group in the side chain.
Uniqueness
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-hydroxycyclobutane-1-carboxylic acid is unique due to its cyclobutane ring, which introduces rigidity and can influence the conformation of peptides. This rigidity can be advantageous in designing peptides with specific structural requirements.
This compound’s unique structure and properties make it a valuable tool in various fields of scientific research and industrial applications.
Propiedades
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-hydroxycyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c22-18(23)20(25)9-12(10-20)21-19(24)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,25H,9-11H2,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNGDAQBRPDTGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(2-Oxopyrrolidin-1-yl)benzenesulfonamido]acetic acid](/img/structure/B2604388.png)
![2-Phenyl-2-[3-(propan-2-yl)phenoxy]acetic acid](/img/structure/B2604390.png)
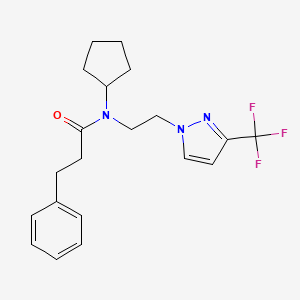
![6-Cyclopropyl-2-{1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2604395.png)
![3-[(2,2,2-Trifluoroethoxy)methyl]aniline](/img/structure/B2604397.png)
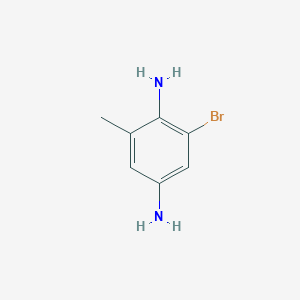
![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarbohydrazide](/img/structure/B2604399.png)
![2,2-Dimethyl-5-({[3-(trifluoromethyl)phenyl]sulfanyl}methylene)-1,3-dioxane-4,6-dione](/img/structure/B2604400.png)
![N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide](/img/structure/B2604401.png)
![3-(4-Chlorophenyl)-5-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B2604402.png)
![Methyl 5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2604406.png)
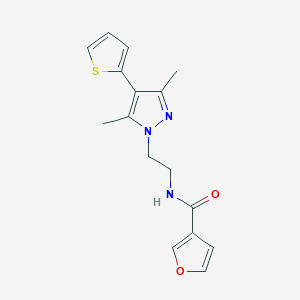
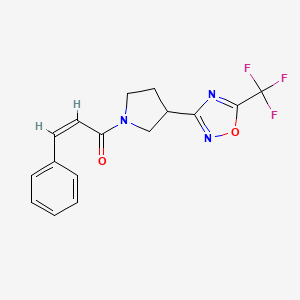
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2604409.png)
